Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate: is an organic compound with the molecular formula C14H21NO3 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(4-methoxyphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the amino group, often through reductive amination using reagents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include phenolic derivatives, secondary and tertiary amines, and various substituted esters .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-amino-2-(4-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can act as a substrate for various enzymes, providing insights into their catalytic mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Tert-butyl 2-amino-2-(2-methoxyphenyl)acetate
- Tert-butyl hydroxy(phenyl)acetate
- Tert-butyl (cyclohexylmethyl)aminoacetate
Comparison: Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and binding interactions. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
CAS No. |
199168-32-6 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14)9-5-7-10(16-4)8-6-9/h5-8,11H,14H2,1-4H3 |
InChI Key |
HHLVYXCZQVDRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.